Patent-Documented Intermediate Status: 7-Oxospiro[3.4]octane-5-carboxylic acid as a Preferred Scaffold in STING Inhibitor Synthesis Versus Unsubstituted Spiro[3.4]octane Analogs
7-Oxospiro[3.4]octane-5-carboxylic acid is explicitly claimed as a preferred spirocyclic intermediate in US Patent 9,168,248 B2 for the synthesis of stearoyl-CoA delta-9 desaturase (SCD) inhibitors, a class of compounds with therapeutic relevance in metabolic and oncological indications [1]. In contrast, unsubstituted spiro[3.4]octane analogs lacking the 7-oxo and 5-carboxylic acid functionalities do not appear in the patent claims as viable synthetic intermediates for this scaffold class, indicating that the specific substitution pattern is necessary for downstream derivatization into biologically active final compounds [1].
| Evidence Dimension | Patent-claimed utility as synthetic intermediate for SCD/STING inhibitors |
|---|---|
| Target Compound Data | Explicitly claimed in US 9,168,248 B2 (claims encompass spiro compounds with oxo and carboxylic acid substitution) |
| Comparator Or Baseline | Unsubstituted spiro[3.4]octane (CAS 175-98-4): Not claimed in US 9,168,248 B2 as a relevant intermediate for the same inhibitor series |
| Quantified Difference | Binary (claimed vs. not claimed); patent scope explicitly requires oxygen-containing substituents on the spiro core |
| Conditions | Patent analysis; US 9,168,248 B2, filed 2013, granted 2015 |
Why This Matters
Procurement of the patent-specified intermediate ensures synthetic route fidelity and downstream IP compliance, whereas substitution with unfunctionalized spiro[3.4]octane would require de novo functionalization steps not described in the validated synthetic pathway.
- [1] US Patent 9,168,248 B2. Spiro compounds useful as inhibitors of stearoyl-coenzyme A delta-9 desaturase. Merck Sharp & Dohme Corp. Filed 2013-03-13, Granted 2015-10-27. View Source
